molecular formula C10H20FN B1485472 [(1-Fluorocyclopentyl)methyl](2-methylpropyl)amine CAS No. 1863928-52-2

[(1-Fluorocyclopentyl)methyl](2-methylpropyl)amine

Cat. No.: B1485472
CAS No.: 1863928-52-2
M. Wt: 173.27 g/mol
InChI Key: MOMMOCJBMIUPDY-UHFFFAOYSA-N
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Description

(1-Fluorocyclopentyl)methylamine is an organic compound that features a fluorinated cyclopentane ring attached to a methyl group, which is further connected to an isobutylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Fluorocyclopentyl)methylamine typically involves the fluorination of cyclopentane derivatives followed by amination. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the cyclopentane ring. The subsequent step involves the reaction of the fluorinated cyclopentane with a suitable amine, such as 2-methylpropylamine, under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of (1-Fluorocyclopentyl)methylamine may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent fluorination. The amination step can be optimized using high-pressure reactors to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

(1-Fluorocyclopentyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, where nucleophiles such as hydroxide ions or amines replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), amines (R-NH2)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

(1-Fluorocyclopentyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Fluorocyclopentyl)methylamine involves its interaction with specific molecular targets and pathways. The fluorinated cyclopentane ring may enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

(1-Fluorocyclopentyl)methylamine can be compared with other fluorinated amines and cyclopentane derivatives:

    [(1-Fluorocyclopentyl)methyl]amine: Lacks the isobutyl group, resulting in different chemical and biological properties.

    (1-Fluorocyclopentyl)methylamine: Similar structure but with an ethyl group instead of a methyl group, leading to variations in reactivity and applications.

    (1-Fluorocyclopentyl)methylamine: Contains a longer alkyl chain, which may affect its solubility and interaction with biological targets.

Properties

IUPAC Name

N-[(1-fluorocyclopentyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20FN/c1-9(2)7-12-8-10(11)5-3-4-6-10/h9,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMMOCJBMIUPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1(CCCC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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